2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Description
2-Benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a benzamide moiety via a phenyl bridge, with a benzenesulfonamido substituent at the 2-position. This structure combines aromatic, sulfonamide, and benzothiazole functionalities, which are commonly associated with diverse applications in materials science (e.g., nonlinear optics) and medicinal chemistry (e.g., antimicrobial activity) .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAODWFUYTQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole-benzenesulfonamide intermediate with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound can disrupt its function, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
- Mechanistic Insights : The benzenesulfonamido group may mimic sulfonamide antibiotics (e.g., sulfamethoxazole), targeting dihydropteroate synthase. However, the benzothiazole core’s role in membrane disruption (as seen in triazole derivatives ) remains speculative for the target compound.
Biological Activity
2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological activities. The sulfonamide functional group is often associated with antibacterial properties, while benzothiazole derivatives have been studied for their anticancer and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzenesulfonamides, including derivatives similar to this compound, showed effective inhibition against bacterial strains. For instance, a related sulfonamide was found to decrease perfusion pressure in isolated rat heart models, suggesting potential cardiovascular implications alongside antimicrobial effects .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Antimicrobial | 0.09–0.58 |
| This compound | Antimicrobial (predicted) | TBD |
Anticancer Potential
The benzothiazole moiety in the compound has been highlighted for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit key cancer-related enzymes such as carbonic anhydrase II (hCA II), which is crucial for tumor progression .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Interaction with Receptors : It might interact with specific receptors or ion channels affecting cardiovascular function and cellular signaling pathways.
Study on Cardiovascular Effects
A notable study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives led to significant reductions in perfusion pressure over time, suggesting a potential role in managing cardiovascular conditions .
In Vitro Studies
In vitro studies have shown that related compounds can effectively inhibit acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM, indicating potential neuroprotective effects . Such findings suggest that this compound may also possess neuroprotective properties worth exploring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
